Imidafenacin metabolite M10
Overview
Description
Mechanism of Action
Target of Action
Imidafenacin, the parent compound of the metabolite M10, primarily targets and antagonizes muscarinic M1 and M3 receptors . These receptors play a crucial role in the contraction of the detrusor muscle in the bladder .
Mode of Action
Imidafenacin binds to muscarinic M1 and M3 receptors with high affinity . It also antagonizes muscarinic M2 receptors but with lower affinity . The antagonism of these receptors prevents contraction of the bladder’s detrusor muscle, reduces the relaxation mediated by β adrenergic receptors, and decreases acetylcholine release . This results in a reduction in the frequency of urination .
Biochemical Pathways
The primary biochemical pathway affected by imidafenacin involves the muscarinic receptors in the bladder. M3 receptors stimulate contraction of the detrusor muscle in the bladder via the release of calcium from the sarcoplasmic reticulum . M2 receptors inhibit adenylate cyclase, reducing the relaxation mediated by β adrenergic receptors . By antagonizing these receptors, imidafenacin reduces the frequency of urination .
Pharmacokinetics
Imidafenacin is rapidly absorbed, with maximum plasma concentrations observed at 1.5 hours after administration . The apparent terminal elimination half-life of the total radioactivity is 72 hours . Approximately 65.6% and 29.4% of the administered radioactivity were recovered in the urine and feces, respectively, within 192 hours after administration . The main component of radioactivity was unchanged imidafenacin in the 2-hour plasma .
Result of Action
The primary molecular and cellular effect of imidafenacin’s action is the reduction in the frequency of urination in patients with overactive bladder . This is achieved by preventing the contraction of the bladder’s detrusor muscle and reducing acetylcholine release .
Action Environment
The action of imidafenacin can be influenced by various environmental factors. For instance, food intake has been found to decrease the oral clearance of imidafenacin . Additionally, coadministration with itraconazole, a potent inhibitor of cytochrome P450 3A4, was found to decrease the oral clearance of imidafenacin .
Biochemical Analysis
Biochemical Properties
Imidafenacin Metabolite M10 plays a role in the biochemical reactions associated with the metabolism of ImidafenacinIt is known that Imidafenacin, the parent compound, binds to and antagonizes muscarinic M1 and M3 receptors with high affinity .
Cellular Effects
It is likely that it influences cell function through its interactions with muscarinic receptors, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through its interactions with muscarinic receptors, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on Imidafenacin have shown that it is rapidly and well absorbed after oral administration, with the highest radioactivity in the plasma observed at 1.5 hours after administration .
Dosage Effects in Animal Models
Studies on Imidafenacin have shown that it is well tolerated in animal models .
Metabolic Pathways
This compound is involved in the metabolic pathways of ImidafenacinIt is known that Imidafenacin is metabolized into several metabolites, including the N-glucuronide conjugate (M-9), the oxidized form of the 2-methylimidazole moiety (M-2), and the ring-cleavage form (M-4) .
Transport and Distribution
It is likely that it is transported and distributed in a similar manner to Imidafenacin .
Subcellular Localization
It is likely that it is localized in a similar manner to Imidafenacin .
Preparation Methods
The synthesis of 4-((ACETIMIDOYL)AMINO)-2,2-DIPHENYLBUTANAMIDE involves several steps. The primary synthetic route includes the reaction of acetimidoyl chloride with 2,2-diphenylbutanamide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Chemical Reactions Analysis
4-((ACETIMIDOYL)AMINO)-2,2-DIPHENYLBUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-((ACETIMIDOYL)AMINO)-2,2-DIPHENYLBUTANAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: As a metabolite of Imidafenacin, it is relevant in pharmacokinetic and pharmacodynamic studies to understand the drug’s metabolism and efficacy.
Industry: It may be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-((ACETIMIDOYL)AMINO)-2,2-DIPHENYLBUTANAMIDE can be compared with other similar compounds, such as:
Imidafenacin: The parent compound, used to treat overactive bladder.
Tolterodine: Another drug used for the same condition, but with a different chemical structure and pharmacokinetic profile.
Oxybutynin: A similar drug with a different mechanism of action and side effect profile.
The uniqueness of 4-((ACETIMIDOYL)AMINO)-2,2-DIPHENYLBUTANAMIDE lies in its specific metabolic pathway and its role as a metabolite of Imidafenacin, providing insights into the drug’s metabolism and effects.
Properties
IUPAC Name |
4-(1-aminoethylideneamino)-2,2-diphenylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-14(19)21-13-12-18(17(20)22,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H2,19,21)(H2,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OODRUYLKCLDEQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503598-33-2 | |
Record name | 4-((Acetimidoyl)amino)-2,2-diphenylbutanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503598332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-((ACETIMIDOYL)AMINO)-2,2-DIPHENYLBUTANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C8P8BU7WV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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